molecular formula C26H24N2OS B10981567 (4-Benzylpiperidin-1-yl)[2-(thiophen-2-yl)quinolin-4-yl]methanone

(4-Benzylpiperidin-1-yl)[2-(thiophen-2-yl)quinolin-4-yl]methanone

Cat. No.: B10981567
M. Wt: 412.5 g/mol
InChI Key: FZWBBWIZTQBYEM-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERIDINO)[2-(2-THIENYL)-4-QUINOLYL]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzyl group, a quinoline moiety, and a thiophene ring, making it a multifaceted molecule with diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO)[2-(2-THIENYL)-4-QUINOLYL]METHANONE typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. One common synthetic route involves the following steps:

    Preparation of 4-Benzylpiperidine: This can be achieved by the catalytic hydrogenation of 4-benzylpyridine.

    Synthesis of 2-(2-Thienyl)-4-Quinolyl Methanone:

    Coupling Reaction: The final step involves coupling 4-benzylpiperidine with 2-(2-thienyl)-4-quinolyl methanone under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO)[2-(2-THIENYL)-4-QUINOLYL]METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and quinoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the parent compound.

Scientific Research Applications

(4-BENZYLPIPERIDINO)[2-(2-THIENYL)-4-QUINOLYL]METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO)[2-(2-THIENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the quinoline and thiophene rings.

    2-(2-Thienyl)-4-Quinolyl Methanone: Contains the quinoline and thiophene rings but lacks the piperidine moiety.

Uniqueness

(4-BENZYLPIPERIDINO)[2-(2-THIENYL)-4-QUINOLYL]METHANONE is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H24N2OS

Molecular Weight

412.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-thiophen-2-ylquinolin-4-yl)methanone

InChI

InChI=1S/C26H24N2OS/c29-26(28-14-12-20(13-15-28)17-19-7-2-1-3-8-19)22-18-24(25-11-6-16-30-25)27-23-10-5-4-9-21(22)23/h1-11,16,18,20H,12-15,17H2

InChI Key

FZWBBWIZTQBYEM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5

Origin of Product

United States

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